molecular formula C21H25N3O2 B4123843 1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea

1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea

Cat. No.: B4123843
M. Wt: 351.4 g/mol
InChI Key: CMYYDZVEPNBGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N’-(1-benzyl-4-piperidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(1-benzyl-4-piperidinyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 1-benzyl-4-piperidinylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(1-benzyl-4-piperidinyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 3-carboxyphenyl-N’-(1-benzyl-4-piperidinyl)urea.

    Reduction: 3-(hydroxyethyl)phenyl-N’-(1-benzyl-4-piperidinyl)urea.

    Substitution: 3-nitrophenyl-N’-(1-benzyl-4-piperidinyl)urea or 3-halophenyl-N’-(1-benzyl-4-piperidinyl)urea.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(1-benzyl-4-piperidinyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-(4-piperidinyl)urea
  • N-(3-acetylphenyl)-N’-(1-benzyl-4-methylpiperidinyl)urea
  • N-(3-acetylphenyl)-N’-(1-benzyl-4-phenylpiperidinyl)urea

Uniqueness

N-(3-acetylphenyl)-N’-(1-benzyl-4-piperidinyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to other similar compounds. The presence of the benzyl group on the piperidine ring can influence its interaction with biological targets, potentially enhancing its efficacy or selectivity.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(25)18-8-5-9-20(14-18)23-21(26)22-19-10-12-24(13-11-19)15-17-6-3-2-4-7-17/h2-9,14,19H,10-13,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYYDZVEPNBGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea
Reactant of Route 6
Reactant of Route 6
1-(3-Acetylphenyl)-3-(1-benzylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.